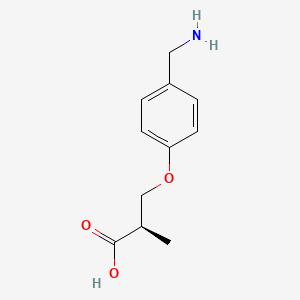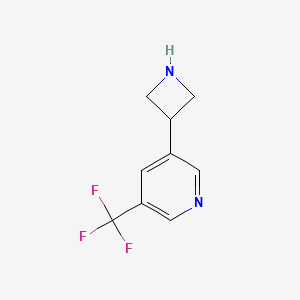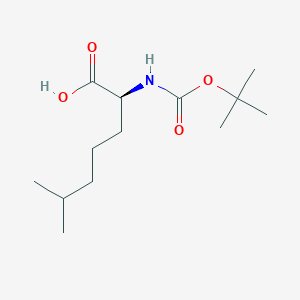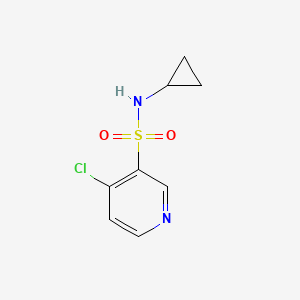
4-chloro-N-cyclopropylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation Reactions: The major products are sulfonic acids.
Reduction Reactions: The major products are amines.
Scientific Research Applications
4-chloro-N-cyclopropylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It is used in the development of new materials, particularly in the field of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropylpyridine-3-sulfonamide involves the inhibition of enzymes that interact with the sulfonamide group. The compound binds to the active site of the enzyme, preventing the enzyme from interacting with its natural substrate. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, leading to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-pyridinesulfonamide: Similar in structure but lacks the cyclopropyl group.
N-cyclopropyl-3-pyridinesulfonamide: Similar in structure but lacks the chlorine atom.
4-chloro-N-methylpyridine-3-sulfonamide: Similar in structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
4-chloro-N-cyclopropylpyridine-3-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination of functional groups provides the compound with unique chemical properties, such as increased reactivity and potential for forming more complex molecules. The presence of the cyclopropyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound for pharmaceutical research.
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
4-chloro-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-3-4-10-5-8(7)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |
InChI Key |
KTSROOXEJVAXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


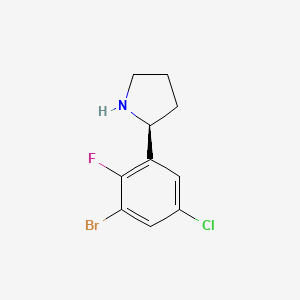
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
![1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B12946162.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)
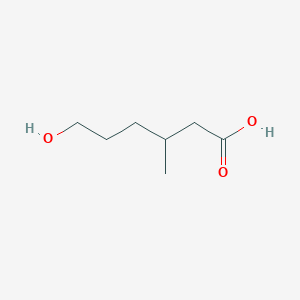
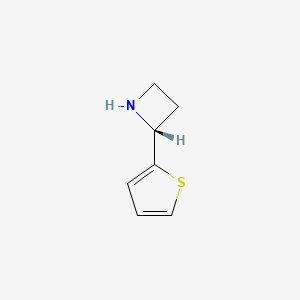
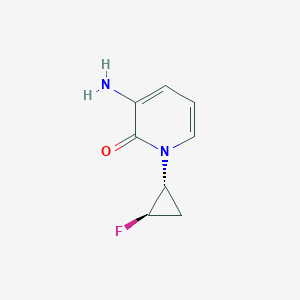

![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)

